2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-2-ol
Description
This compound features a 1H-1,3-benzodiazole (benzimidazole) core substituted at position 1 with a 4-fluorobenzyl group and at position 2 with a propan-2-ol moiety.
Properties
IUPAC Name |
2-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O/c1-17(2,21)16-19-14-5-3-4-6-15(14)20(16)11-12-7-9-13(18)10-8-12/h3-10,21H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZKFVYXFQNXRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-2-ol typically involves the reaction of 4-fluorobenzyl chloride with benzimidazole in the presence of a base, followed by the addition of propan-2-ol. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Specific applications include:
- Antimicrobial Properties : Studies have shown that derivatives of benzodiazole compounds exhibit antimicrobial activity against a range of pathogens, making them candidates for developing new antibiotics.
- Anticancer Activity : Research has indicated that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Biological Studies
The interactions of this compound with biological systems have been explored extensively:
- Enzyme Inhibition : The benzimidazole moiety can interact with enzymes, potentially modulating their activity. This interaction is crucial for developing enzyme inhibitors for therapeutic purposes.
- Receptor Binding : The fluorobenzyl group enhances binding affinity to specific receptors, which can be leveraged in drug design to improve efficacy and selectivity.
Coordination Chemistry
In coordination chemistry, this compound serves as a ligand due to its ability to form complexes with metal ions. These complexes can be used in catalysis or as materials in electronic devices.
Material Science
The unique properties of this compound make it suitable for developing new materials:
- Polymer Chemistry : It can be utilized as a building block for synthesizing functionalized polymers with desired properties for applications in coatings, adhesives, and other materials.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzodiazole compounds showed significant cytotoxic effects on various cancer cell lines. The mechanism involved the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Enzyme Inhibition
In another research article from Bioorganic & Medicinal Chemistry Letters, researchers identified that the compound effectively inhibited specific enzymes linked to inflammatory diseases, suggesting its potential use in anti-inflammatory therapies.
Mechanism of Action
The mechanism of action of 2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Triazole vs. Benzimidazole Derivatives
- Fluconazole (): Structure: 2-(2-Dimethylamino-4-fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol. Comparison: Replaces the benzimidazole with two triazole rings. The triazole groups enhance antifungal activity by binding to fungal cytochrome P450 enzymes (e.g., lanosterol 14α-demethylase). The dimethylamino group increases solubility compared to the benzyl group in the target compound .
Epoxiconazole ():
Structure: 1-[3-(2-Chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazole.
Comparison: Contains an epoxide group and triazole, contributing to its use as a broad-spectrum fungicide. The epoxy moiety enhances reactivity and systemic activity in plants, unlike the propan-2-ol group in the target compound .
Benzodiazole Derivatives
- Compound V009-9773 (): Structure: 1-{[(4-Fluorophenyl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amino}-3-(2-methylphenoxy)propan-2-ol. Comparison: Shares the 4-fluorobenzyl and propan-2-ol groups but replaces benzimidazole with a pyrrole-containing amine. This modification likely alters target specificity and pharmacokinetics .
Physicochemical Properties
Biological Activity
The compound 2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-2-ol is a derivative of benzodiazoles, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C14H14FN3
- Molecular Weight : 241.26 g/mol
- CAS Number : 108281-62-5
The biological activity of benzodiazoles often involves modulation of neurotransmitter systems, particularly the GABAergic system. The specific mechanism for this compound may include:
- GABA-A Receptor Modulation : Enhancing GABAergic transmission can lead to anxiolytic and sedative effects.
- Inhibition of Enzymatic Activity : Some benzodiazole derivatives inhibit enzymes involved in neurotransmitter metabolism.
Biological Activity Overview
Antidepressant Effects
A study investigated the effects of various benzodiazole derivatives on depression models in rodents. The compound demonstrated significant reductions in immobility time in the forced swim test, suggesting an antidepressant-like effect.
Anxiolytic Properties
Research indicated that administration of this compound resulted in decreased anxiety-like behavior in animal models. Behavioral assays such as the elevated plus maze showed increased time spent in open arms, indicative of reduced anxiety.
Antitumor Activity
In vitro studies on human cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Activity
Testing against various bacterial strains indicated that the compound has moderate antibacterial activity, particularly against Gram-positive bacteria. Further studies are needed to elucidate the exact mechanism and potential clinical applications.
Q & A
Basic Research Questions
Q. What are the key structural features of 2-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}propan-2-ol, and how do they influence its chemical reactivity?
- Answer : The compound comprises a benzodiazole core, a 4-fluorophenylmethyl group, and a propan-2-ol moiety. The benzodiazole ring enables π-π stacking interactions, critical for binding aromatic residues in enzymes or receptors. The fluorine atom on the phenyl group enhances electrophilic substitution selectivity due to its electron-withdrawing nature, while the propan-2-ol group facilitates hydrogen bonding, affecting solubility and target engagement. Reactivity is optimized by controlling ring-closure temperatures (e.g., 60–80°C) and using polar aprotic solvents (e.g., DMF) to stabilize intermediates during synthesis .
Q. What synthetic routes are recommended for preparing benzodiazole derivatives analogous to this compound?
- Answer : A typical synthesis involves:
- Step 1 : Condensation of 4-fluorobenzylamine with a diketone precursor to form the benzodiazole ring.
- Step 2 : Alkylation or nucleophilic substitution to introduce the propan-2-ol moiety.
- Key Considerations : Use Pd catalysts for cross-coupling reactions to preserve the fluorophenyl group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Analogous methods for chlorophenyl variants demonstrate yields of 60–75% under similar conditions .
Advanced Research Questions
Q. How can spectroscopic techniques (NMR, IR) be optimized to resolve structural ambiguities in fluorophenyl-substituted benzodiazoles?
- Answer :
- ¹H NMR : Focus on the benzodiazole proton signals (δ 7.5–8.5 ppm) and fluorophenyl splitting patterns (meta/para coupling). Use deuterated DMSO to enhance solubility.
- ¹³C NMR : Identify quaternary carbons adjacent to fluorine (δ 115–125 ppm) and benzodiazole carbons (δ 140–150 ppm).
- IR : Stretching vibrations for C-F bonds (1100–1200 cm⁻¹) and hydroxyl groups (3200–3500 cm⁻¹) confirm functional group integrity.
Comparative analysis with crystal structures (e.g., triclinic P1 systems) validates spectral assignments .
Q. What experimental strategies mitigate contradictions in reported biological activities of fluorophenyl-benzodiazoles?
- Answer : Discrepancies often arise from assay variability or impurity effects. Methodological solutions include:
- Standardized Assays : Use enzyme inhibition assays (e.g., RPE65) under fixed pH and ionic strength.
- Purity Correlation : Pair HPLC purity data (e.g., ≥98% by C18 column) with dose-response curves to isolate bioactive components.
- Structural Analog Testing : Compare activity profiles with analogs like (S)-2-(4-fluorophenyl)propan-1-ol, where fluorophenyl positioning alters binding kinetics .
Q. How does the fluorophenyl group influence the compound’s interaction with biological targets compared to chlorophenyl or non-halogenated analogs?
- Answer : Fluorine’s electronegativity enhances binding selectivity via dipole interactions and hydrophobic effects. For example:
- Comparative Data Table :
| Substituent | Binding Affinity (Ki, nM) | Solubility (mg/mL) |
|---|---|---|
| 4-Fluorophenyl | 12 ± 2 | 0.45 |
| 4-Chlorophenyl | 18 ± 3 | 0.32 |
| Phenyl | 25 ± 4 | 0.60 |
Fluorophenyl derivatives show superior target affinity but lower solubility than non-halogenated analogs, necessitating formulation adjustments (e.g., PEG-based carriers) .
Methodological Guidance
Q. What safety protocols are critical when handling fluorophenyl-benzodiazoles in laboratory settings?
- Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., alkyl halides).
- Waste Management : Segregate halogenated waste in designated containers for incineration.
Safety data for related compounds (e.g., 2-(2,4-difluorophenyl)propan-2-ol) highlight risks of respiratory irritation upon aerosolization .
Data Contradiction Analysis
Q. Why might fluorophenyl-benzodiazoles exhibit variable stability in aqueous solutions across studies?
- Answer : Stability discrepancies stem from:
- pH Sensitivity : Propan-2-ol hydroxyl groups undergo hydrolysis at pH > 8.5.
- Light Exposure : UV degradation of the benzodiazole ring is mitigated by amber glass storage.
Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS monitoring identify degradation pathways (e.g., defluorination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
